![molecular formula C25H35N8O6P B14007735 Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate CAS No. 92215-59-3](/img/structure/B14007735.png)
Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate is a synthetic compound that belongs to the class of folic acid antimetabolites. These compounds are known for their ability to interfere with the utilization of folic acid, which is essential for DNA synthesis and cell division.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product .
化学反応の分析
Types of Reactions
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
科学的研究の応用
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and cell division.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit folic acid utilization, which is crucial for rapidly dividing cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
作用機序
The mechanism of action of Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate involves its ability to inhibit the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of purines and pyrimidines. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells, such as cancer cells .
類似化合物との比較
Similar Compounds
Methotrexate: Another folic acid antimetabolite used in cancer treatment.
Pemetrexed: A multi-targeted antifolate used in the treatment of mesothelioma and non-small cell lung cancer.
Pralatrexate: A folic acid analogue with a similar mechanism of action, used in the treatment of peripheral T-cell lymphoma
Uniqueness
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate is unique due to its specific chemical structure, which allows for targeted inhibition of DHFR. Its diethoxyphosphoryl-butanoate moiety provides additional stability and enhances its bioavailability compared to other similar compounds .
特性
CAS番号 |
92215-59-3 |
|---|---|
分子式 |
C25H35N8O6P |
分子量 |
574.6 g/mol |
IUPAC名 |
ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C25H35N8O6P/c1-5-37-24(35)19(12-13-40(36,38-6-2)39-7-3)30-23(34)16-8-10-18(11-9-16)33(4)15-17-14-28-22-20(29-17)21(26)31-25(27)32-22/h8-11,14,19H,5-7,12-13,15H2,1-4H3,(H,30,34)(H4,26,27,28,31,32) |
InChIキー |
KBLMREUHQIPPKS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCP(=O)(OCC)OCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


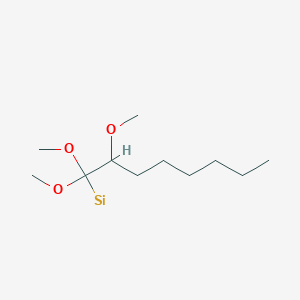
![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)
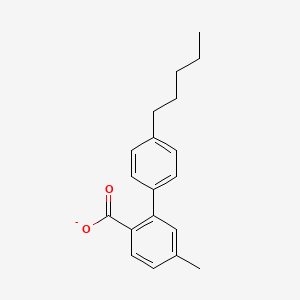
![N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine](/img/structure/B14007664.png)
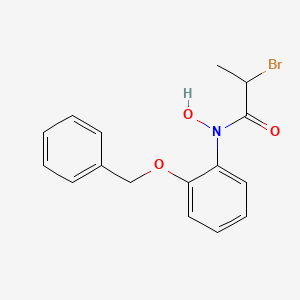
![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)
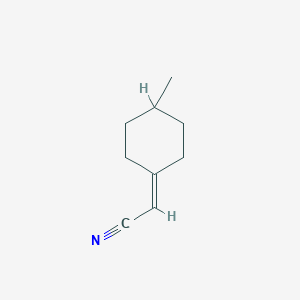
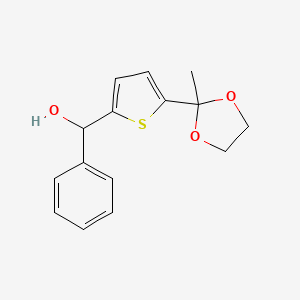
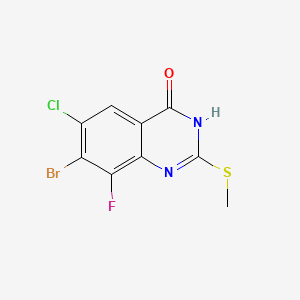
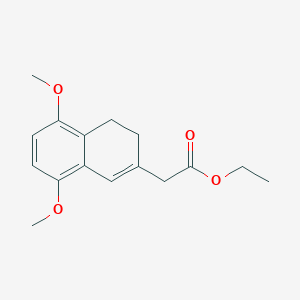
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)

![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)
